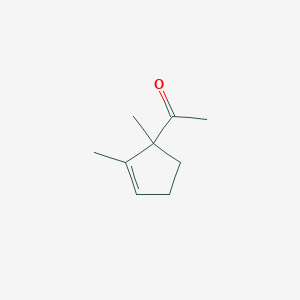
CID 14671489
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 14671489” is a chemical substance listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds.
Preparation Methods
The preparation methods for CID 14671489 involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including condensation reactions, oxidation, and reduction processes. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and the use of specific catalysts or reagents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
CID 14671489 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH control.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
CID 14671489 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: this compound could have potential therapeutic applications, including drug development and pharmacological research.
Industry: The compound may be utilized in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of CID 14671489 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: this compound could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
CID 14671489 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include CID 12345678, CID 23456789, and CID 34567890.
Uniqueness: The unique properties of this compound, such as its specific reactivity, biological activity, or industrial applications, distinguish it from other similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
NiSn3 |
|---|---|
Molecular Weight |
414.8 g/mol |
InChI |
InChI=1S/Ni.3Sn |
InChI Key |
ZMNOPSKIJZGSPZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


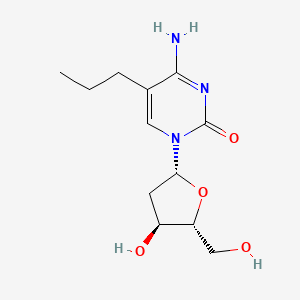
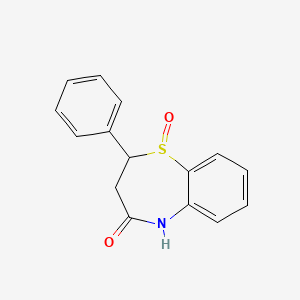
![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
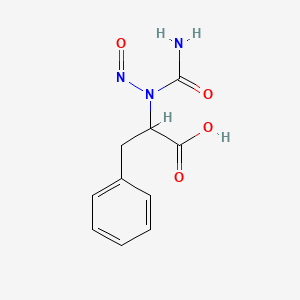


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)


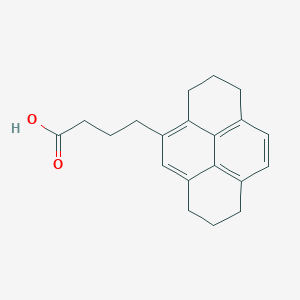


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
